molecular formula C10H14OS B150165 Ethyl 2-methoxybenzyl sulfide CAS No. 1443340-32-6

Ethyl 2-methoxybenzyl sulfide

Cat. No. B150165
M. Wt: 182.28 g/mol
InChI Key: XBQLXTJJSPIMOD-UHFFFAOYSA-N
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Description

Ethyl 2-methoxybenzyl sulfide is a sulfur-containing organic compound that is part of a broader class of sulfides with potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. While the provided papers do not directly discuss Ethyl 2-methoxybenzyl sulfide, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of Ethyl 2-methoxybenzyl sulfide.

Synthesis Analysis

The synthesis of sulfide compounds can be achieved through various methods. For instance, the study on alkyl 2-methoxybutyl sulfides describes a synthesis method involving the reaction of 1-alkylthio-2-butanols with iodomethane in the presence of sodium hydride in tetrahydrofuran . This method, which involves refluxing the reactants for several hours, could potentially be adapted for the synthesis of Ethyl 2-methoxybenzyl sulfide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfide compounds is crucial for their chemical behavior and potential applications. The first paper discusses the synthesis of a sulfonamide Schiff base and its coordination with metals to form complexes with interesting supramolecular architectures . Although this paper does not directly relate to Ethyl 2-methoxybenzyl sulfide, it highlights the importance of molecular structure in determining the properties of sulfide-containing compounds.

Chemical Reactions Analysis

Sulfide compounds can undergo various chemical reactions, including oxidation and nucleophilic substitution. The third paper describes the anodic oxidation of a phenyl sulfide derivative and its subsequent reaction with carbon nucleophiles . This demonstrates the reactivity of sulfide compounds and suggests that Ethyl 2-methoxybenzyl sulfide could also participate in similar reactions, which could be useful for its functionalization or incorporation into more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfide compounds, such as their aroma, are significant for their practical applications. The second paper reports that alkyl 2-methoxybutyl sulfides possess distinct aromas, which could be relevant for the flavor and fragrance industry . While the specific properties of Ethyl 2-methoxybenzyl sulfide are not discussed, it is reasonable to infer that it may also exhibit unique sensory properties that could be explored for similar applications.

properties

IUPAC Name

1-(ethylsulfanylmethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-3-12-8-9-6-4-5-7-10(9)11-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQLXTJJSPIMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269763
Record name Benzene, 1-[(ethylthio)methyl]-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methoxybenzyl sulfide

CAS RN

1443340-32-6
Record name Benzene, 1-[(ethylthio)methyl]-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443340-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[(ethylthio)methyl]-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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